SaikosaponinC

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

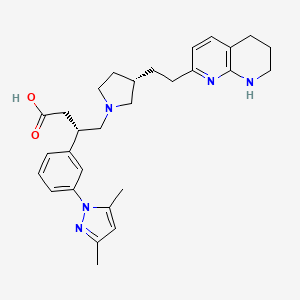

Saikosaponin C is a triterpenoid saponin compound isolated from the traditional Chinese herb Radix Bupleuri. It is known for its significant pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties . Saikosaponin C has been extensively studied for its potential therapeutic effects, particularly in the treatment of liver diseases and viral infections .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of saikosaponins, including Saikosaponin C, involves several steps. One common method starts with the preparation of the aglycones from oleanolic acid. This is followed by regioselective glycosylation to construct the β-(1→3)-linked disaccharide fragment. Efficient gold(I)-catalyzed glycosylation is then used to install the glycans onto the aglycones . The synthesis process requires precise control of reaction conditions to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of Saikosaponin C typically involves extraction from the roots of Radix Bupleuri. Advanced techniques such as UPLC-PDA-Q/TOF-MS are used to extract, enrich, and purify saikosaponins, eliminating the interference of non-saikosaponin components and improving detection efficiency and selectivity .

Análisis De Reacciones Químicas

Types of Reactions

Saikosaponin C undergoes various chemical reactions, including oxidation, reduction, and glycosylation. The presence of carbonyl groups (C=O) in the aglycone allows for the formation of fragment ions through the loss of 30 Da . Additionally, type IV saikosaponins can produce fragment ions through neutral losses at positions C16 and C17 .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of Saikosaponin C include gold(I) catalysts for glycosylation and Dess-Martin periodinane for oxidation . Reaction conditions often involve precise temperature control and the use of protecting groups to ensure selective reactions.

Major Products Formed

The major products formed from the reactions of Saikosaponin C include various glycosylated derivatives and oxidized forms. These products retain the core triterpenoid structure while exhibiting different pharmacological properties .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Saikosaponin C exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the synthesis of hepatitis B virus pgRNA by targeting HNF1α and HNF4α . Additionally, it modulates the expression of cytokines and reactive oxygen species, leading to anti-inflammatory and antiviral effects . The compound also interacts with proteins involved in cell proliferation and apoptosis, contributing to its anticancer properties .

Comparación Con Compuestos Similares

Saikosaponin C is part of a larger group of saikosaponins, which include Saikosaponin A, Saikosaponin D, and Saikosaponin Y . These compounds share a similar triterpenoid structure but differ in their glycosylation patterns and biological activities. For example, Saikosaponin A exhibits stronger anti-inflammatory effects, while Saikosaponin D shows more potent antitumor activity . Saikosaponin C is unique in its ability to modulate multiple molecular pathways, making it a versatile compound for therapeutic applications .

Similar Compounds

- Saikosaponin A

- Saikosaponin D

- Saikosaponin Y

- Prosaikosaponin F

- Prosaikosaponin G

- Clinoposaponin I

Propiedades

Fórmula molecular |

C48H78O18 |

|---|---|

Peso molecular |

943.1 g/mol |

Nombre IUPAC |

(2R,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(2R,3S,4S,6R)-3,4,5-trihydroxy-6-[[(2S,9R,10S)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]oxan-2-yl]methoxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C48H78O18/c1-22-30(52)32(54)35(57)40(62-22)66-38-23(18-49)63-39(37(59)34(38)56)60-19-24-31(53)33(55)36(58)41(64-24)65-29-10-11-43(4)25(44(29,5)20-50)8-12-45(6)26(43)9-13-48-27-16-42(2,3)14-15-47(27,21-61-48)28(51)17-46(45,48)7/h9,13,22-41,49-59H,8,10-12,14-21H2,1-7H3/t22-,23+,24+,25?,26?,27?,28-,29-,30-,31+,32+,33-,34+,35+,36?,37+,38+,39+,40+,41-,43?,44-,45?,46?,47?,48?/m0/s1 |

Clave InChI |

QEJKVPWQUWSLGH-PNSGDKOLSA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H](C([C@@H](O3)O[C@H]4CCC5(C([C@]4(C)CO)CCC6(C5C=CC78C6(C[C@@H](C9(C7CC(CC9)(C)C)CO8)O)C)C)C)O)O)O)CO)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC4CCC5(C(C4(C)CO)CCC6(C5C=CC78C6(CC(C9(C7CC(CC9)(C)C)CO8)O)C)C)C)O)O)O)CO)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[4-methyl-6-(2-methylpropyl)pyridin-3-yl]-6-oxo-N-[(1R,2S)-2-(prop-2-enoylamino)cyclopentyl]-2-thia-5,7,11-triazatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraene-3-carboxamide](/img/structure/B11933986.png)

![(E)-but-2-enedioic acid;10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B11934004.png)

![4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11934007.png)

![(3S,8R,9S,10S,13S,14S,17S)-17-[(2S,3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B11934022.png)

![Sodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl dihydrogen phosphate;hydride;hydrate](/img/structure/B11934032.png)

![1-[2-(dimethylamino)ethyl]-3-[[(2R)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]urea](/img/structure/B11934033.png)

![5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11934037.png)

![(3R,6S,9S,12E,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B11934054.png)